Non-1-en-2-yl acetate Non-1-en-2-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14024262
InChI: InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h2,4-9H2,1,3H3
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

Non-1-en-2-yl acetate

CAS No.:

Cat. No.: VC14024262

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Non-1-en-2-yl acetate -

Specification

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name non-1-en-2-yl acetate
Standard InChI InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h2,4-9H2,1,3H3
Standard InChI Key XQSBPODCKLBCOE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=C)OC(=O)C

Introduction

Structural and Chemical Identification

Nomenclature and Synonyms

Non-1-en-2-yl acetate is structurally synonymous with (E)-2-nonenyl acetate and trans-2-nonenyl acetate. Its IUPAC name is [(E)-non-2-enyl] acetate, reflecting the trans configuration of the double bond (E geometry) . Other identifiers include:

  • CAS Number: 30418-89-4

  • SMILES: CCCCCC/C=C/COC(=O)C

  • InChIKey: WFCCNPHGLLPSDJ-CMDGGOBGSA-N

Molecular and Structural Features

The compound consists of:

  • Nonenyl group: A nine-carbon chain with a double bond between C1 and C2.

  • Acetate ester: An acetyl group (CH₃COO–) attached to C2 of the nonenyl chain.
    This structure confers distinct physicochemical properties, including moderate volatility and solubility.

Physical and Chemical Properties

Basic Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₀O₂
Molecular Weight184.27 g/mol
Density0.870–0.890 g/mL
Boiling PointNot explicitly reported
Refractive Index1.425–1.445

Synthesis and Preparation

General Synthetic Approaches

Non-1-en-2-yl acetate may be synthesized via:

  • Esterification: Reaction of 2-nonenol with acetic anhydride or acetyl chloride in the presence of an acid catalyst.

  • Wittig Reaction: Formation of the nonenyl chain via aldehyde intermediates and subsequent acetylation.

  • Enol Acetate Formation: Condensation of ketones with acetates under specific conditions .

Applications and Industrial Relevance

Flavor and Fragrance Uses

Non-1-en-2-yl acetate is categorized as a flavoring agent and fragrance adjuvant due to its fruity, waxy, and citrus-like aroma . It is used in:

  • Food Industry: As a synthetic flavor component in beverages and confectionery.

  • Personal Care Products: In perfumes and cosmetics for its mild, fresh scent.

Chemical Intermediates

The compound serves as a precursor in organic synthesis, particularly for:

  • Enol Acetate Derivatives: Used to protect ketones or aldehydes during multi-step reactions .

  • Functionalized Alkenes: The double bond enables further modifications, such as hydrogenation or dihydroxylation.

Comparative Analysis with Related Compounds

PropertyNon-1-en-2-yl AcetateIsopropenyl Acetate1-Octen-3-yl Acetate
Molecular Weight184.27 g/mol 114.14 g/mol 184.27 g/mol
Boiling PointNot reported119.6°C Not explicitly reported
Primary UseFlavoring agent Enol acetate synthesis Fragrance component
Safety ProfileLimited dataLow toxicity NESIL = 3500 μg/cm²

Research Gaps and Future Directions

  • Synthetic Optimization: Development of scalable methods for high-purity non-1-en-2-yl acetate.

  • Toxicological Studies: In vivo assessments to validate in vitro safety profiles.

  • Environmental Fate: Monitoring degradation pathways and ecotoxicity.

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